Fmoc-L-Glu(tBu)-NH2 Fmoc-L-Glu(tBu)-NH2
Brand Name: Vulcanchem
CAS No.: 104090-92-8
VCID: VC21538662
InChI: InChI=1S/C24H28N2O5/c1-24(2,3)31-21(27)13-12-20(22(25)28)26-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H2,25,28)(H,26,29)/t20-/m0/s1
SMILES: CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C24H28N2O5
Molecular Weight: 424,48 g/mole

Fmoc-L-Glu(tBu)-NH2

CAS No.: 104090-92-8

VCID: VC21538662

Molecular Formula: C24H28N2O5

Molecular Weight: 424,48 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-L-Glu(tBu)-NH2 - 104090-92-8

Description

Fmoc-L-Glu(tBu)-NH2, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid alpha-amide gamma t-butyl ester, is a derivative of glutamic acid commonly used in peptide synthesis. This compound is crucial in the field of biochemistry and pharmaceutical research due to its role in solid-phase peptide synthesis (SPPS), where it serves as a building block for creating complex peptides.

Applications in Peptide Synthesis

Fmoc-L-Glu(tBu)-NH2 is widely used in Fmoc-based solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain attached to a resin. The Fmoc group is removed after each coupling step to expose the amino group for the next coupling reaction. The tert-butyl ester group is removed during the final cleavage step, typically using trifluoroacetic acid (TFA), to yield the desired peptide.

Research Findings

Research involving Fmoc-L-Glu(tBu)-NH2 often focuses on its role in synthesizing peptides with specific biological activities. For example, peptides containing glutamic acid residues are crucial for various biological functions, including enzyme activity and protein-protein interactions. The use of Fmoc-L-Glu(tBu)-NH2 allows for the precise incorporation of glutamic acid into peptides, enabling the study of these interactions.

Storage and Handling

Fmoc-L-Glu(tBu)-NH2 should be stored at room temperature in a dry environment to prevent degradation. It is typically provided as a white or off-white solid and is soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).

CAS No. 104090-92-8
Product Name Fmoc-L-Glu(tBu)-NH2
Molecular Formula C24H28N2O5
Molecular Weight 424,48 g/mole
IUPAC Name tert-butyl (4S)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate
Standard InChI InChI=1S/C24H28N2O5/c1-24(2,3)31-21(27)13-12-20(22(25)28)26-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H2,25,28)(H,26,29)/t20-/m0/s1
Standard InChIKey QUOBISMBRGYPCV-FQEVSTJZSA-N
Isomeric SMILES CC(C)(C)OC(=O)CC[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Synonyms Fmoc-L-Glu(tBu)-NH2;104090-92-8;C24H28N2O5;AmbotzFAA6390;CTK8E9937;MolPort-008-267-778;ZINC2382532;6931AH;RT-012989;(S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-4-(tert-butoxycarbonyl)butyramide
PubChem Compound 11015405
Last Modified Aug 15 2023

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